3-Formyl-1-propyl-1H-indole-2-carboxylic acid
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Overview
Description
3-Formyl-1-propyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-1-propyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Formyl-1-propyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: this compound can be converted to 3-carboxy-1-propyl-1H-indole-2-carboxylic acid.
Reduction: The reduction of the formyl group yields 3-hydroxymethyl-1-propyl-1H-indole-2-carboxylic acid.
Substitution: Various substituted indole derivatives can be formed depending on the electrophile used.
Scientific Research Applications
3-Formyl-1-propyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Medicine: Indole derivatives have shown promise in the treatment of cancer, microbial infections, and other disorders.
Industry: Indole derivatives are used in the production of dyes, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Formyl-1-propyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The indole nucleus can interact with enzymes and receptors, modulating their activity. For example, indole derivatives have been shown to inhibit HIV-1 integrase by chelating with magnesium ions at the active site . This interaction disrupts the viral replication process .
Comparison with Similar Compounds
Similar Compounds
- Indole-3-carboxylic acid
- Indole-2-carboxylic acid
- 3-Formylindole
Uniqueness
3-Formyl-1-propyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the formyl and carboxylic acid groups allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-formyl-1-propylindole-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-2-7-14-11-6-4-3-5-9(11)10(8-15)12(14)13(16)17/h3-6,8H,2,7H2,1H3,(H,16,17) |
InChI Key |
UAUOZTPLQUVCIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C1C(=O)O)C=O |
Origin of Product |
United States |
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